

# Chemical structure and stereochemistry of (2E)-Leocarpinolide F

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Compound of Interest

Compound Name: (2E)-Leocarpinolide F

Cat. No.: B12393294

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# (2E)-Leocarpinolide F: An Undiscovered Natural Product

A comprehensive search of available scientific literature and chemical databases has revealed no information on the chemical structure, stereochemistry, or biological activity of a compound named "(2E)-Leocarpinolide F." This suggests that "(2E)-Leocarpinolide F" may be a novel, as-yet-undiscovered natural product or a compound that has been synthesized but not publicly disclosed.

While the specific requested compound could not be found, the name "Leocarpinolide" suggests a potential relationship to other known bioactive compounds. For instance, Leocarpinolide B, a sesquiterpene lactone isolated from Sigesbeckia orientalis, has been studied for its anti-inflammatory properties. Research indicates that Leocarpinolide B exerts its effects by modulating the NF-kB and Nrf2 signaling pathways, which are critical in the inflammatory response.

Given the absence of data for "(2E)-Leocarpinolide F," this whitepaper will, for illustrative purposes, outline the typical experimental workflow and data presentation that would be employed for the characterization of a novel natural product, using the related "Leocarpinolide" nomenclature as a hypothetical framework.



## Hypothetical Characterization of a Novel "Leocarpinolide"

Should a novel compound like "(2E)-Leocarpinolide F" be isolated, the following experimental procedures and data analyses would be crucial for its full characterization.

**Table 1: Hypothetical Spectroscopic and** 

Physicochemical Data for a Novel Leocarpinolide

| Parameter  | Value  |
|--|--|
| Molecular Formula                                    | C15H18O4   |
| Molecular Weight                                     | 262.30 g/mol   |
| Appearance   | White amorphous powder   |
| Optical Rotation [α] <sup>20</sup> D                 | +58.7° (c 0.1, CHCl₃)  |
| UV (MeOH) λmax (log ε)                               | 210 (4.25) nm  |
| IR (KBr) vmax cm <sup>-1</sup>                       | 3450, 1760, 1650, 1240   |
| <sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> ) δ   | 6.25 (1H, d, J = 3.5 Hz), 5.60 (1H, d, J = 2.5 Hz), 4.80 (1H, t, J = 8.0 Hz),                        |
| $^{13}$ C NMR (125 MHz, CDCl <sub>3</sub> ) $\delta$ | 170.5, 140.2, 120.8, 82.5,   |
| HRESIMS m/z  | 263.1280 [M+H] <sup>+</sup> (calcd for C <sub>15</sub> H <sub>19</sub> O <sub>4</sub> ,<br>263.1283) |

### **Experimental Protocols**

The following sections detail the standard experimental methodologies that would be applied to isolate and characterize a new natural product.

#### **Isolation and Purification**

The dried and powdered plant material (e.g., aerial parts of a plant from the Asteraceae family) would be extracted with a suitable solvent such as methanol. The resulting crude extract would then be subjected to a series of chromatographic techniques for purification.



Workflow for Isolation:



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**Figure 1.** General workflow for the isolation of a natural product.

#### **Structural Elucidation**

The chemical structure of the isolated compound would be determined using a combination of spectroscopic methods.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) would be used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be conducted to establish the planar structure and the connectivity of protons and carbons.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyls, carbonyls, double bonds).
- Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores.

The relative stereochemistry would be determined using Nuclear Overhauser Effect Spectroscopy (NOESY), and the absolute stereochemistry could be established by X-ray crystallography or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

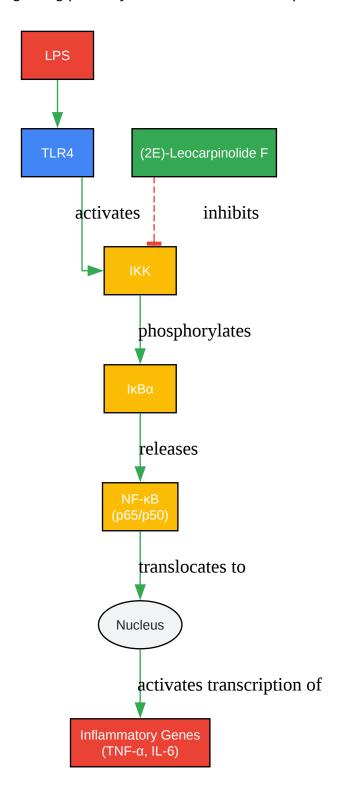
#### **Bioactivity Screening**

Once the structure is confirmed, the new compound would be screened for various biological activities. For instance, based on the activity of Leocarpinolide B, an anti-inflammatory assay could be performed.

Signaling Pathway Analysis:



If the compound shows activity, further studies would investigate its mechanism of action. For example, its effect on a signaling pathway like NF-kB could be explored.



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Figure 2. Hypothetical inhibition of the NF-kB signaling pathway.

#### Conclusion

While "(2E)-Leocarpinolide F" remains an uncharacterized entity, the established methodologies for natural product discovery provide a clear roadmap for its potential isolation, structural elucidation, and biological evaluation. The discovery of new "Leocarpinolide" compounds would be of significant interest to the scientific community, particularly for the development of new therapeutic agents. Future research in this area is warranted to explore the chemical diversity of plants that may produce these and other novel bioactive molecules.

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